

An In-depth Technical Guide to Anagliptin Hydrochloride Crystallization and Purification Methods

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Compound of Interest

Compound Name: *Anagliptin hydrochloride*

Cat. No.: *B12404211*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallization and purification methods for **anagliptin hydrochloride**, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections detail various experimental protocols, present quantitative data in a structured format, and illustrate the procedural workflows for achieving high-purity anagliptin and its hydrochloride salt.

Purification of Anagliptin Free Base

The purification of the anagliptin free base is a critical step prior to its conversion to the hydrochloride salt. A common method involves recrystallization from an ester solvent, such as isopropyl acetate, to achieve high purity.

Experimental Protocol:

- **Dissolution:** Dissolve crude anagliptin in isopropyl acetate at an elevated temperature, typically at reflux.
- **Filtration:** Filter the hot solution to remove any insoluble impurities.
- **Concentration:** Partially remove the solvent under reduced pressure. The final volume of the solvent should be 2-5 times the weight of the anagliptin.

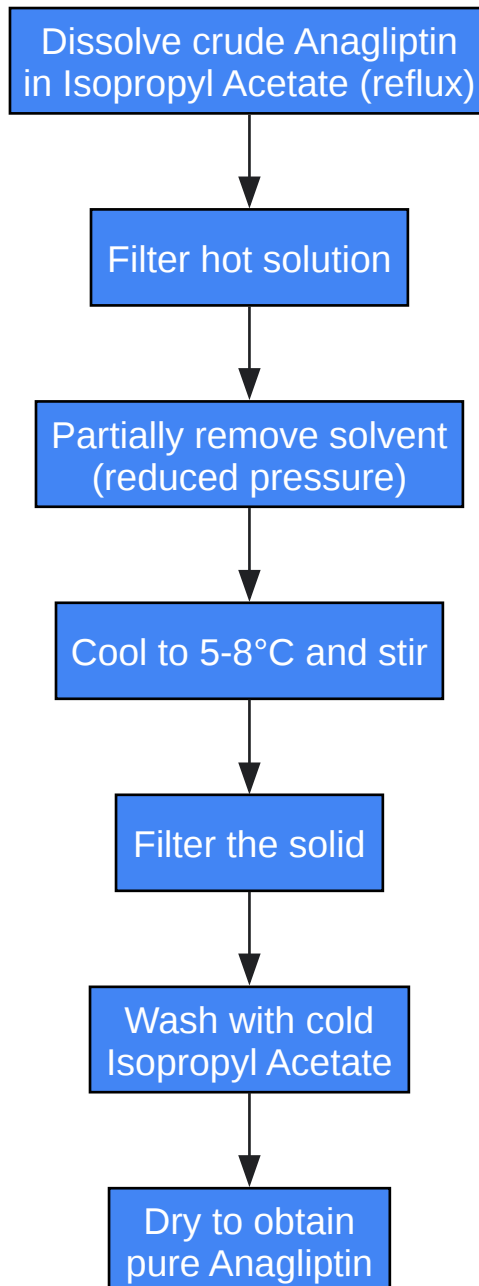
- Crystallization: Cool the concentrated solution to a temperature between 0°C and 20°C to induce precipitation of the product. A specific protocol cools the mixture to 5°C - 8°C.
- Stirring: Stir the resulting slurry for a sufficient period, for instance, one hour, to ensure complete crystallization.
- Isolation: Filter the solid product.
- Washing: Wash the isolated solid with a cold solvent, such as isopropyl acetate.
- Drying: Dry the purified anagliptin to a constant weight.

Quantitative Data Summary:

Parameter	Value	Reference
Solvent	Isopropyl acetate	[1]
Dissolution Temperature	Reflux Temperature (>35°C)	[1]
Crystallization Temperature	0°C - 20°C (specifically 5°C - 8°C)	[1]
Initial Purity (Crude)	Not specified	
Final Purity (HPLC)	≥ 99.5% (e.g., 99.6%)	[1]
Yield	90% (Example: 2g crude -> 1.8g pure)	[1]

Process Workflow:

Purification of Anagliptin Free Base



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Caption: Workflow for the purification of anagliptin free base.

Crystallization of Anagliptin from Ester Solvents

Crystalline anagliptin can be obtained through recrystallization from various ester solvents. This process is crucial for controlling the polymorphic form of the drug substance.

Experimental Protocol:

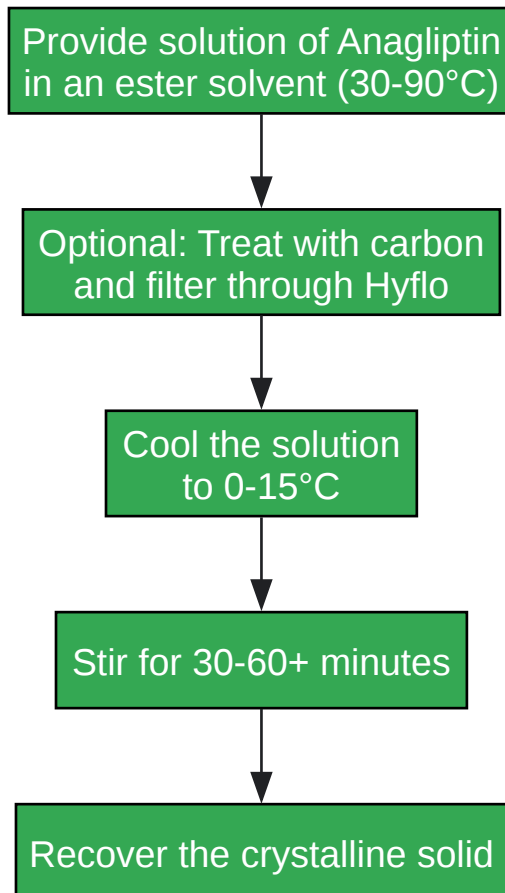
- **Solution Preparation:** Prepare a solution of anagliptin in an ester solvent (e.g., ethyl acetate, isopropyl acetate) at a temperature between 30°C and 90°C. This solution can be from dissolving existing anagliptin or directly from a reaction mixture.
- **Optional Treatment:** The solution may be treated with activated carbon and filtered through a clarifying agent like Hyflo to remove colored impurities and fine particulates.
- **Cooling:** Cool the clear solution to a temperature range of 0°C to 15°C.
- **Stirring:** Stir the mixture for approximately 30 minutes to 1 hour or more to enhance the yield and crystallinity of the solid.
- **Recovery:** Isolate the crystalline solid by filtration.

Quantitative Data Summary:

Parameter	Value	Reference
Solvent Class	Ester Solvents (e.g., ethyl acetate, isopropyl acetate)	[2]
Dissolution Temperature	30°C - 90°C (or 50°C - 85°C)	[2]
Crystallization Temperature	0°C - 15°C	[2]
Stirring Time	30 minutes - 1 hour or more	[2]
Achieved Purity (HPLC)	≥ 99.3%	[2]

Process Workflow:

Crystallization of Anagliptin from Ester Solvents



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Caption: General workflow for anagliptin crystallization.

Preparation and Purification of Anagliptin Hydrochloride

The conversion of purified anagliptin to its hydrochloride salt is a key final step. This process typically involves the reaction of the free base with hydrochloric acid in a suitable solvent.

Experimental Protocol:

- **Reaction Setup:** Dissolve the purified anagliptin free base in a suitable solvent such as 1,4-dioxane or tetrahydrofuran.

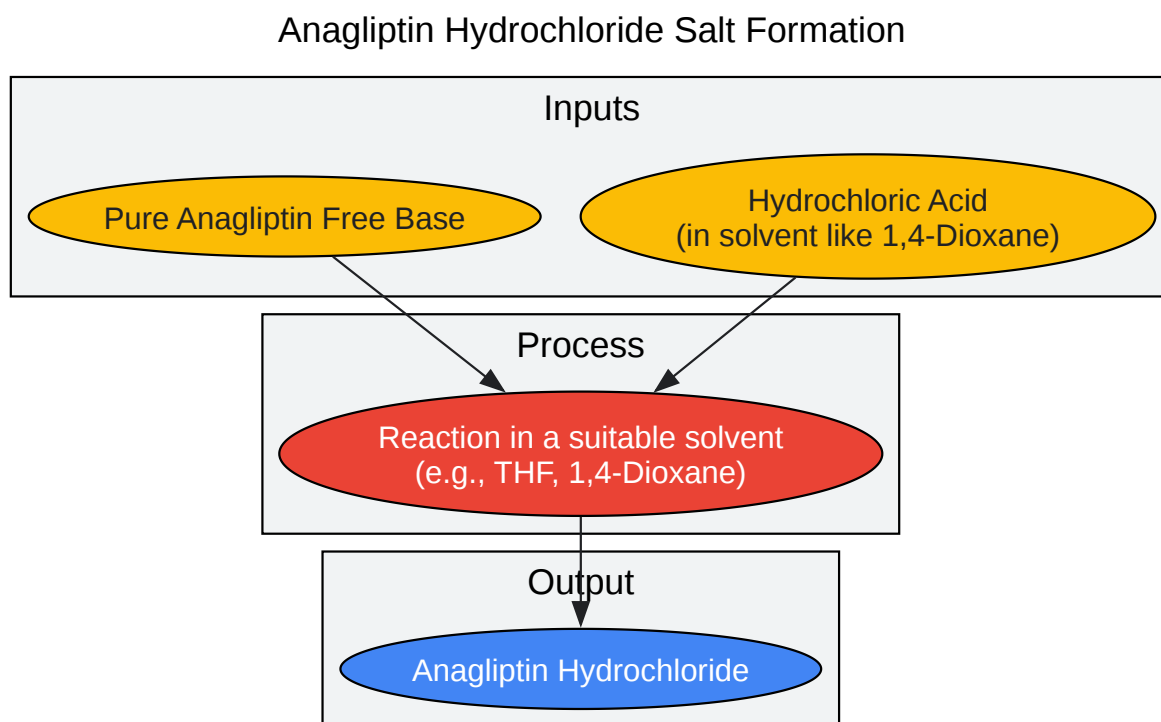
- Acidification: Add a solution of hydrochloric acid (e.g., HCl in 1,4-dioxane) to the anagliptin solution to precipitate the hydrochloride salt.
- Isolation: The resulting **anagliptin hydrochloride** can be isolated from the reaction mixture.

It is noted that different polymorphic forms of **anagliptin hydrochloride** can be prepared, including amorphous forms. An amorphous form can be prepared by treating **anagliptin hydrochloride** with a base (like an alkali or alkaline metal base) followed by treatment with a chlorinated solvent such as dichloromethane.[3] Crystalline forms can also be prepared by treating the hydrochloride salt with a base and a solvent, or by treating the anagliptin free base with a solvent.[3]

Quantitative Data Summary:

Parameter	Value	Reference
Reactant	Purified Anagliptin Free Base	[1][2]
Reagent	Hydrochloric acid in a solvent (e.g., 1,4-dioxane)	[1][2]
Solvent for Salt Formation	1,4-Dioxane, Tetrahydrofuran	[1][2]
Resulting Product	Anagliptin Hydrochloride	[1][2]

Logical Relationship Diagram:



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Caption: Conversion of anagliptin to its hydrochloride salt.

Alternative Purification via Methane Sulfonic Acid Salt

An alternative process for obtaining high-purity anagliptin involves the formation and purification of a novel methane sulfonic acid salt of an anagliptin intermediate.[4][5] This method is reported to improve the quality and overall yield compared to prior art processes.[4][6]

Experimental Protocol for Intermediate Salt Formation:

- Reaction: React t-butyl (S)-{2-[(2-cyanopyrrolidin-1-yl)-2-oxoethylamino]-2-methyl-1-propyl} carbamate with methane sulfonic acid in a solvent like acetonitrile or toluene.

- Heating: Heat the reaction mixture, for example, to 50-55°C for 2 hours.
- Crystallization: Cool the reaction mass to 0-5°C and stir for 1 hour to induce crystallization.
- Isolation: Filter the obtained solid and wash with a chilled solvent (e.g., acetonitrile or toluene).
- Drying: Dry the wet-cake under vacuum to a constant weight.

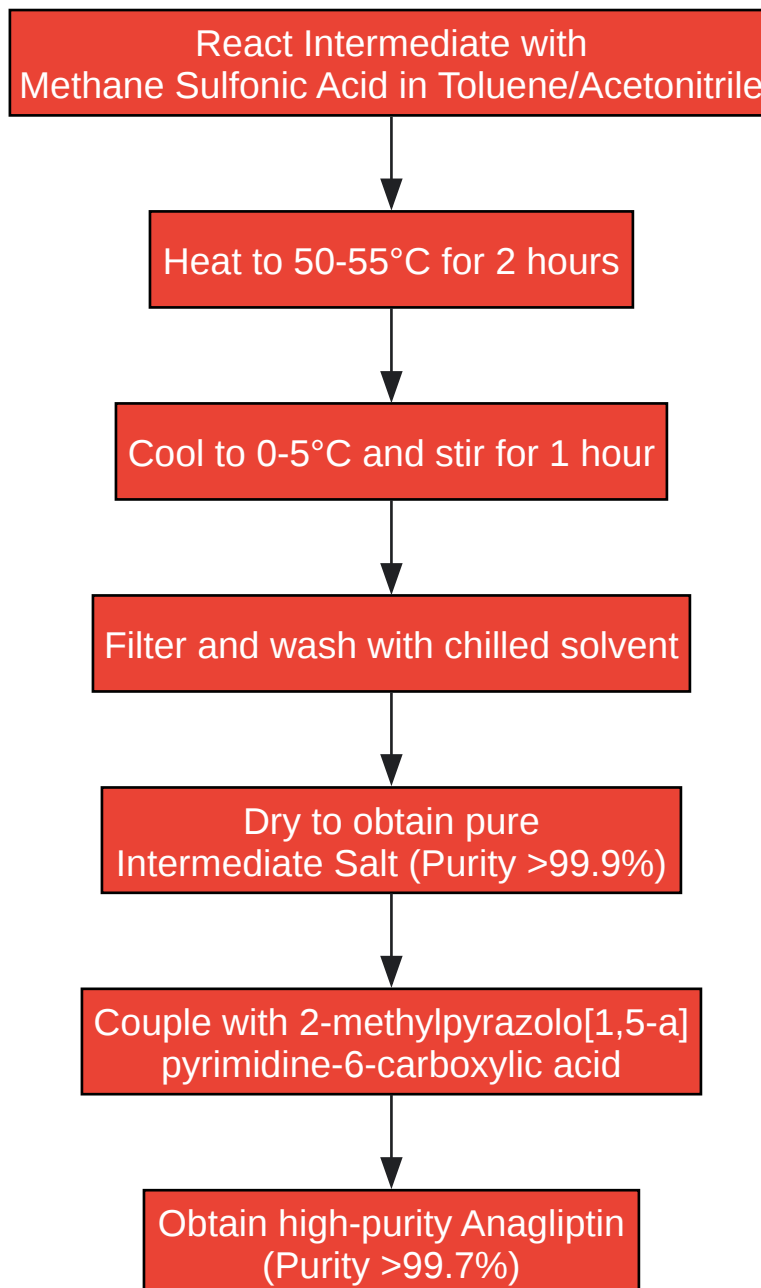
This purified intermediate is then used in the subsequent synthesis steps to produce high-purity anagliptin free base, which can then be converted to the hydrochloride salt.[\[4\]](#)

Quantitative Data Summary for Intermediate Salt:

Parameter	Value	Reference
Solvent	Acetonitrile or Toluene	[4] [5]
Reaction Temperature	50-55°C	[4] [5]
Crystallization Temperature	0-5°C	[4] [5]
Purity of Intermediate Salt	99.93%	[4] [5]
Yield of Intermediate Salt	91.58%	[4] [5]
Purity of final Anagliptin free base	99.73%	[4]

Process Workflow:

Purification via Methane Sulfonic Acid Salt Intermediate



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Caption: Alternative purification via an intermediate salt.

This guide summarizes key methodologies for the crystallization and purification of **anagliptin hydrochloride**, providing researchers and drug development professionals with a consolidated resource for process understanding and development. The presented data and workflows are derived from publicly available patent literature.

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